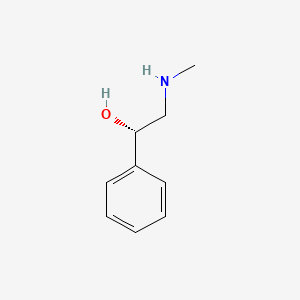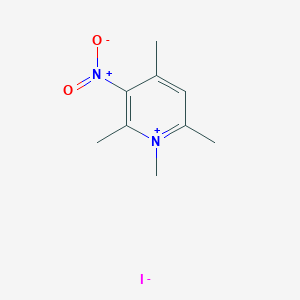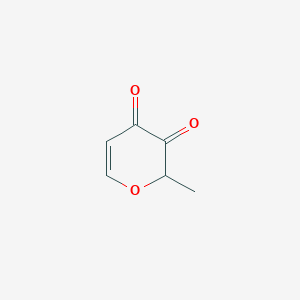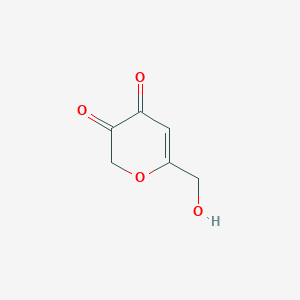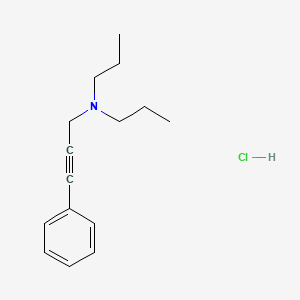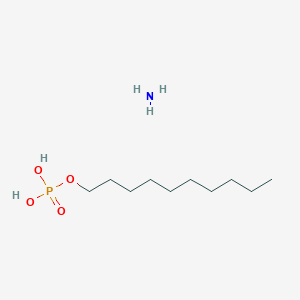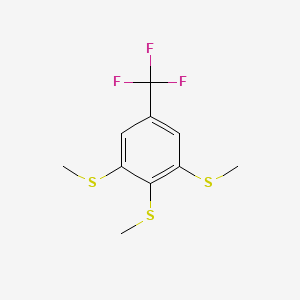
1,2,3-Tris(methylsulfanyl)-5-(trifluoromethyl)benzene
Vue d'ensemble
Description
1,2,3-Tris(methylsulfanyl)-5-(trifluoromethyl)benzene is an organic compound characterized by the presence of three methylsulfanyl groups and one trifluoromethyl group attached to a benzene ring
Méthodes De Préparation
The synthesis of 1,2,3-Tris(methylsulfanyl)-5-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative.
Introduction of Methylsulfanyl Groups: Thiolation reactions are employed to introduce the methylsulfanyl groups at the 1, 2, and 3 positions of the benzene ring. This can be achieved using reagents such as methylthiol or dimethyl disulfide under appropriate conditions.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced at the 5 position using trifluoromethylation reactions. Reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts can be used in the presence of catalysts.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and high yield.
Analyse Des Réactions Chimiques
1,2,3-Tris(methylsulfanyl)-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,2,3-Tris(methylsulfanyl)-5-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique functional groups make it a valuable tool in biochemical studies, particularly in the development of enzyme inhibitors and probes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the design of drugs targeting specific molecular pathways.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism by which 1,2,3-Tris(methylsulfanyl)-5-(trifluoromethyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to specific sites on these targets, modulating their activity. The pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
1,2,3-Tris(methylsulfanyl)-5-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1,2,3-Tris(trimethylsiloxy)benzene: This compound has trimethylsiloxy groups instead of methylsulfanyl groups, leading to different chemical properties and applications.
1,2,3-Tris(trifluoromethyl)benzene: This compound has trifluoromethyl groups at the 1, 2, and 3 positions, resulting in distinct reactivity and uses.
Propriétés
IUPAC Name |
1,2,3-tris(methylsulfanyl)-5-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3S3/c1-14-7-4-6(10(11,12)13)5-8(15-2)9(7)16-3/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQGDLFLKJDPASE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=CC(=C1SC)SC)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10334868 | |
| Record name | 1,2,3-Tris(methylsulfanyl)-5-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10334868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65516-85-0 | |
| Record name | 1,2,3-Tris(methylsulfanyl)-5-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10334868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![13,15-Dichloro-4,6,8-trimethyl-4,6,8,18-tetrazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2(7),11,13,15,17-hexaene-3,5,9-trione](/img/structure/B1659418.png)
![(2-Oxo-3-phenyl-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraen-4-yl) 4-bromobenzenesulfonate](/img/structure/B1659419.png)
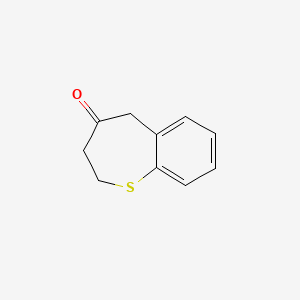
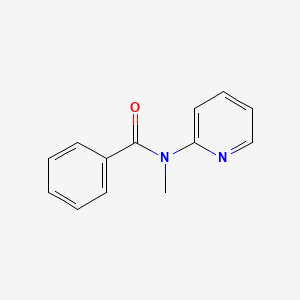
![4-([4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}morpholine hydrochloride](/img/structure/B1659424.png)
